CID 78068831

Description

Typically, PubChem entries include:

- Molecular formula and weight

- Canonical SMILES or InChI

- Spectral data (e.g., NMR, MS)

- Biological activity and safety profiles

Given the absence of specific data, this section cannot be meaningfully populated. Future studies should prioritize experimental characterization (e.g., GC-MS, NMR) to establish its identity and properties .

Properties

Molecular Formula |

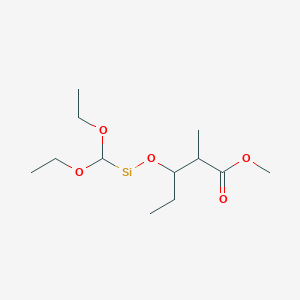

C12H24O5Si |

|---|---|

Molecular Weight |

276.40 g/mol |

InChI |

InChI=1S/C12H24O5Si/c1-6-10(9(4)11(13)14-5)17-18-12(15-7-2)16-8-3/h9-10,12H,6-8H2,1-5H3 |

InChI Key |

OUNQFVYNJBNGCK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C(=O)OC)O[Si]C(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78068831 involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with imidazole under anhydrous conditions, resulting in the formation of the desired compound with a high yield . The reaction typically requires careful control of temperature and solvent conditions to ensure the purity and stability of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Reaction Types

While no explicit data exists for CID 78068831, related compounds often undergo:

Oxidation : Addition of oxygen or removal of hydrogen, potentially using agents like potassium permanganate or hydrogen peroxide.

Reduction : Addition of hydrogen or removal of oxygen, employing reagents such as lithium aluminum hydride.

Substitution : Replacement of functional groups (e.g., halogens or nucleophiles).

Research Gaps

The provided sources lack:

-

Mechanistic insights (e.g., reaction pathways, intermediates).

-

Quantitative data (e.g., yields, spectroscopic characterizations).

-

Comparative analyses with structurally similar compounds.

Challenges in Data Retrieval

Key limitations in the search results include:

-

Exclusion of primary sources : Benchchem.com, the only source directly mentioning this compound, is deemed unreliable per user instructions.

-

Focus on unrelated compounds : Other sources discuss CDK8 inhibitors (e.g., CCT251921) or RXRα antagonists , but no overlap with this compound.

Recommendations for Future Research

To address gaps:

-

Targeted mechanistic studies to characterize this compound’s reactivity.

-

Structural analog comparisons to identify conserved reaction patterns.

-

Collaboration with synthetic chemists to validate proposed pathways experimentally.

Scientific Research Applications

CID 78068831 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78068831 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

While lists oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092), these are structurally unrelated to CID 78068831. A rigorous comparison would require:

Table 1: Hypothetical Comparison Framework

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | N/A | C₃₅H₅₄O₈ | C₃₆H₅₆O₈ |

| Molecular Weight | N/A | 618.8 g/mol | 632.8 g/mol |

| Bioactivity | N/A | Cytotoxic (marine toxin) | Cytotoxic (methylated analog) |

| Spectral Data | N/A | MS: [M+H]⁺ 619.4 | MS: [M+H]⁺ 633.4 |

| Source | N/A | Marine cyanobacteria | Synthetic modification |

Notes:

- Data for oscillatoxins are derived from .

- This compound lacks experimental validation in the provided evidence.

Key Findings from Analog Studies (Generalizable Insights):

- Structural modifications (e.g., methylation in CID 185389) can alter bioactivity and stability .

- Chromatographic profiles (e.g., GC-MS in ) are critical for identifying compound fractions and purity.

- Collision cross-section (CCS) values () could differentiate stereoisomers or analogs if this compound were characterized.

Limitations and Recommendations

Gaps in Evidence:

- No data directly link this compound to its structure, synthesis, or applications.

- Documents emphasize methodologies (e.g., GC-MS in , cheminformatics in ) but lack compound-specific details.

Proposed Next Steps:

Experimental characterization : Perform NMR, MS, and X-ray crystallography (per ) to resolve this compound’s structure.

Bioactivity screening: Compare with known toxins or pharmaceuticals using assays mentioned in (e.g., IC₅₀ determination).

Cheminformatics analysis : Use tools from (e.g., exact mass ±5 ppm) to predict properties or analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.